molecular formula C13H11FN2O3S B4700991 4-{[(3-fluorophenyl)amino]sulfonyl}benzamide

4-{[(3-fluorophenyl)amino]sulfonyl}benzamide

Cat. No. B4700991
M. Wt: 294.30 g/mol
InChI Key: DFSUKDFEXFNGCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves complex reactions, highlighting the intricate methods used to create these molecules. For instance, novel acridine and bis-acridine sulfonamides were synthesized through a reduction and coupling reaction process, showcasing a method that could potentially be adapted for 4-{[(3-fluorophenyl)amino]sulfonyl}benzamide (Ulus et al., 2013).

Molecular Structure Analysis

Molecular structure and vibrational spectroscopic investigations are crucial for understanding the behavior and properties of chemical compounds. A study conducted on a similar molecule, N-((4-aminophenyl)sulfonyl)benzamide, utilized density functional theory (DFT) to optimize the molecule's structure and analyze its vibrational frequencies, indicating a method for in-depth structural analysis of this compound (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can lead to the creation of novel materials with significant properties. For example, the fluorogenic reaction for thiols using a derivative, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, showcases the reactivity of sulfonamide compounds and their potential for creating highly fluorescent derivatives, which could be analogous to reactions involving this compound (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are essential for their practical applications. Studies on similar compounds provide insights into how these properties can be analyzed and optimized for specific uses, such as in fuel cells or as inhibitors for various enzymes (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity, bonding, and interaction with biological molecules, are of great interest. For example, benzamide-4-sulfonamides have been shown to effectively inhibit human carbonic anhydrase, highlighting the potential of sulfonamide compounds in biological applications (Abdoli et al., 2018).

properties

IUPAC Name

4-[(3-fluorophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-10-2-1-3-11(8-10)16-20(18,19)12-6-4-9(5-7-12)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSUKDFEXFNGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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